1-ethyl-1H-pyrazole-4-carbonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

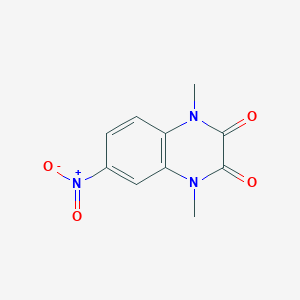

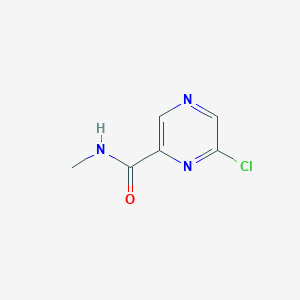

1-Ethyl-1H-pyrazole-4-carbonyl chloride is a chemical compound with the CAS Number: 905307-18-8 and Linear Formula: C6H7ClN2O . It has a molecular weight of 158.59 .

Molecular Structure Analysis

The InChI Code for 1-ethyl-1H-pyrazole-4-carbonyl chloride is 1S/C6H7ClN2O/c1-2-9-4-5(3-8-9)6(7)10/h3-4H,2H2,1H3 . This indicates that the molecule consists of 6 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom.Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Synthesis and Crystal Structure : Zhang, Zhang, and Guo (2009) synthesized a compound using 1-ethyl-1H-pyrazole-4-carbonyl chloride, examining its crystal structure and intermolecular interactions (Zhang, Zhang, & Guo, 2009).

Molecular Conformation Analysis : In a related study, Zhang, Zhang, and Liu (2007) explored the molecular conformation of a similar compound, highlighting the orientations of pyrazole and benzene rings (Zhang, Zhang, & Liu, 2007).

Catalysis and Reaction Efficiency

Ruthenium-Catalyzed Reactions : Asaumi et al. (2003) investigated the ruthenium-catalyzed carbonylation of 1-arylpyrazoles, with a focus on the pyrazole ring’s directing role in C-H bond cleavage (Asaumi et al., 2003).

Facile Synthesis of Heterocycles : Ghaedi et al. (2015) achieved efficient synthesis of novel pyrazolo[3,4-b]pyridine products through condensation involving pyrazole-5-amine derivatives and activated carbonyl groups, indicating broad applications in creating new heterocycles (Ghaedi et al., 2015).

Experimental and Theoretical Spectroscopic Studies : Koca et al. (2014) synthesized and characterized a compound involving 1H-pyrazole-4-carbonyl chloride, providing insights into its vibrational spectra and molecular orbital energies (Koca et al., 2014).

Novel Compound Synthesis

Heterocyclic Analogues of Xanthone : Datterl et al. (2010) described the synthesis of heterocyclic analogues, utilizing 1H-pyrazole-4-carbonyl chloride in the process, and provided detailed NMR spectroscopic investigations (Datterl et al., 2010).

Pyrazole Acyl Thiourea Derivatives : Wu et al. (2012) synthesized novel pyrazole acyl thiourea derivatives, demonstrating the versatility of 1H-pyrazole-4-carbonyl chloride in synthesizing compounds with potential bioactivities (Wu et al., 2012).

Synthesis Methodologies

Ethyl 1,4,5-Triaryl-1H-pyrazole-3-carboxylates Synthesis : Zhai et al. (2013) developed a one-pot approach for synthesizing ethyl 1,4,5-triaryl-1H-pyrazole-3-carboxylates, which can be a blueprint for similar syntheses involving 1H-pyrazole derivatives (Zhai et al., 2013).

Functionalization Reactions of Pyrazole Derivatives : Yıldırım et al. (2005) studied the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride, offering insights into the reactivity of similar pyrazole compounds (Yıldırım, Kandemirli, & Demir, 2005).

Synthesis of 3-Methyl-1H-pyrazole-4-carboxylic Acid : Xiao-qiang (2007) described a process for synthesizing 3-Methyl-1H-pyrazole-4-carboxylic Acid, showcasing another practical application of pyrazole compounds in industrial production (Xiao-qiang, 2007).

Mecanismo De Acción

Mode of Action

It’s known that pyrazole derivatives can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Pyrazole derivatives are known to be involved in a wide range of biological activities, suggesting they may interact with multiple pathways .

Propiedades

IUPAC Name |

1-ethylpyrazole-4-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-2-9-4-5(3-8-9)6(7)10/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEWJSXRBCNGPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-1H-pyrazole-4-carbonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2420106.png)

![4-[4-(Benzenesulfonyl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2420112.png)

![3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2420115.png)

amine](/img/structure/B2420120.png)

![Methyl 2-methoxy-4-{[3-(trifluoromethyl)benzoyl]amino}benzenecarboxylate](/img/structure/B2420122.png)

![4-bromo-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2420124.png)